molecular formula C7H7F3N2O B5541579 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

Cat. No.: B5541579
M. Wt: 192.14 g/mol
InChI Key: ZIEZFONSWLOQBN-UHFFFAOYSA-N
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Description

1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone is a pyrazole-derived ketone characterized by a trifluoromethyl group at position 3, a methyl group at position 5, and an acetyl substituent at position 4 of the pyrazole ring. This compound serves as a critical intermediate in agrochemical and pharmaceutical syntheses due to its structural versatility and electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioactivity . Its crystalline polymorphs (e.g., Form B in ) have been optimized for applications such as fungicidal formulations, where solubility and thermal stability are crucial .

Properties

IUPAC Name

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-3-5(4(2)13)6(12-11-3)7(8,9)10/h1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEZFONSWLOQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone can be achieved through several methods. One practical method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a methanol-water mixture under reflux conditions for about three hours . The resulting mixture is then distilled to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone exhibit significant antimicrobial properties. For instance, a series of synthesized compounds were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications to the trifluoromethyl group enhance potency.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrazole derivatives, including this compound, which were evaluated for their antibacterial activity. Compounds with electron-withdrawing groups demonstrated increased efficacy, suggesting that further exploration of substituents could yield even more effective agents .

Agricultural Applications

2.1 Herbicide Development
The compound serves as an intermediate in the synthesis of herbicides, particularly in the development of selective herbicides for crops. Its structure allows for the modification necessary to create effective herbicides that target specific weed species without harming crop plants.

Data Table: Herbicide Efficacy

Herbicide NameActive IngredientTarget WeedsEfficacy (%)
PyroxasulfoneThis compoundAnnual grasses85
Other FormulationsVarious combinations with pyrazole derivativesBroadleaf weeds75

Case Study:
Research documented in agricultural chemistry journals indicates that formulations containing this compound have shown effective control over resistant weed species, making it a valuable candidate in modern agricultural practices .

Material Science Applications

3.1 Polymer Additives
The compound's unique chemical properties allow it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can improve resistance to environmental degradation.

Case Study:
A study presented at a materials science conference demonstrated that adding 0.5% of this compound to a polyolefin matrix resulted in a 30% increase in thermal stability compared to control samples without the additive .

Mechanism of Action

The mechanism of action of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

The following compounds share core pyrazole-ethanone frameworks but differ in substituents and bioactivity:

Compound Name Substituent Variations Key Applications/Properties References
Oxathiapiprolin (1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-3-isoxazolyl]-2-thiazolyl]-1-piperidinyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone) Additional isoxazole-thiazole-piperidine chain Broad-spectrum fungicide; high efficacy against Phytophthora spp.
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Hydroxyl group at position 5, phenyl at position 1 Antifungal activity; polymorphic crystalline forms
1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone Sulfonyl and biphenyl substituents Structural studies highlight steric effects on crystal packing
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone Hexyloxy-phenyl moiety and dihydropyrazole ring Liquid crystalline behavior; potential in material science

Physicochemical Properties

  • Polarity and Solubility: The trifluoromethyl group in 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone increases hydrophobicity compared to hydroxylated analogues (e.g., 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone), which exhibit higher aqueous solubility .
  • Thermal Stability: Oxathiapiprolin’s Form B polymorph demonstrates superior melting stability (undisclosed exact value) compared to simpler pyrazole-ethanones, attributed to its extended heterocyclic system .

Biological Activity

1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

  • Molecular Formula : C7H8F3N3O
  • Molecular Weight : 201.15 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound are notably low, indicating high potency against these bacterial strains. For instance, derivatives of similar structures have demonstrated effective growth inhibition with MIC values ranging from 0.5 to 2 µg/mL .

The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of macromolecular synthesis, which disrupts bacterial cell function. Studies suggest that this compound may act on multiple targets within bacterial cells, thereby reducing the likelihood of resistance development .

Toxicity Studies

In vivo studies conducted on mouse models indicate that the compound exhibits low toxicity at therapeutic doses (up to 50 mg/kg). Assessments using blood plasma organ toxicity markers and histological evaluations revealed no significant adverse effects on liver or kidney tissues, supporting its potential for therapeutic use .

Anticancer Activity

In addition to its antimicrobial properties, pyrazole derivatives have been investigated for their anticancer activities. Research indicates that compounds with similar scaffolds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that pyrazole derivatives can significantly inhibit cell growth. For example, compounds structurally related to this compound have demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .
  • Mechanistic Insights : The anticancer effects are often attributed to the inhibition of specific signaling pathways involved in tumor progression, such as the STAT3 pathway and NF-kB signaling .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusLow MIC (0.5 - 2 µg/mL)
AntimicrobialEnterococcus faecalisEffective growth inhibition
AnticancerBreast Cancer Cell LinesIC50 in micromolar range
AnticancerColon Cancer Cell LinesInduction of apoptosis
ToxicityMouse ModelNo significant organ toxicity

Q & A

Q. How to design SAR studies for optimizing bioactivity?

  • Methodology :
  • Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) at C-3/C-5 positions.
  • Test in vitro against target enzymes (IC₅₀ assays) and correlate with computational descriptors (logP, polar surface area) .

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